molecular formula C10H10O3 B100018 3-Methoxycinnamic acid CAS No. 17570-26-2

3-Methoxycinnamic acid

Cat. No.: B100018
CAS No.: 17570-26-2
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycinnamic acid, also known as (E)-3-(3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. This method is considered eco-friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

3-Methoxycinnamic acid is similar to other cinnamic acid derivatives such as:

Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-methoxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6099-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxycinnamic acid
Reactant of Route 2
3-Methoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxycinnamic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 3-methoxycinnamic acid?

A1: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data for this compound is limited in the provided research, related compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) have been analyzed using UV, IR, and NMR spectrometry. [] These techniques are commonly employed for structural elucidation of cinnamic acid derivatives.

Q3: How does the position of the methoxy group on the cinnamic acid ring influence its biological activity?

A3: Research suggests that the position of the methoxy substitution on the cinnamic acid ring plays a crucial role in its antityrosinase activity. For instance, 4-hydroxy-3-methoxycinnamic acid exhibits potent antityrosinase activity, superior to anisaldehyde, anisic acid, benzoic acid, benzaldehyde, cinnamic acid, and cinnamaldehyde. [] Additionally, studies comparing 2-methoxycinnamic acid, this compound, and 4-methoxycinnamic acid showed that methoxy substitutions enhanced tyrosinase inhibition. []

Q4: Does modifying the carboxylic acid group of this compound impact its properties?

A4: Yes, modifying the carboxylic acid group can significantly impact the properties of this compound. For example, esterifying 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with milkweed oil creates cinnamate esters with UV radiation-absorbing properties. [] This modification showcases the potential for tailoring the compound's properties for specific applications.

Q5: What are the potential applications of this compound and its derivatives in the food industry?

A5: 4-Hydroxy-3-methoxycinnamic acid (ferulic acid), a derivative, exhibits high antioxidant properties, making it valuable for food preservation. [] Its abundance in plant cell walls also suggests potential applications in food texture modification and stabilization. []

Q6: Has this compound shown any potential in treating specific diseases?

A6: While research specifically on this compound is limited in the provided papers, its structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), displays promising therapeutic activities. Studies indicate that ferulic acid and its derivatives may have potential in managing conditions related to oxidative stress and inflammation. [] It has demonstrated beneficial effects in preclinical models of Alzheimer's disease, cancer, and cardiovascular diseases. [] Further research is needed to explore the therapeutic potential of this compound.

Q7: How does this compound exert its anti-thrombotic effects?

A7: While the provided research does not delve into the specific mechanisms of action for this compound, its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), has shown promising anti-thrombotic activity. [] This suggests that cinnamic acid derivatives might interfere with the coagulation cascade or platelet aggregation, though further research is needed to confirm these mechanisms.

Q8: How is this compound metabolized in the body?

A8: Although specific metabolic pathways for this compound are not extensively discussed in the provided research, studies on its isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), offer insights. Research suggests that ferulic acid can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), leading to improved metabolic conditions in diet-induced obese mice. [] This highlights the role of gut microbiota in influencing the bioavailability and bioactivity of such compounds.

Q9: What analytical techniques are commonly used to quantify this compound and its derivatives?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its derivatives in various matrices like plants and fermented products. [, ] High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is another common method for analyzing these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.